molecular formula C8H10N2O2S B506100 Allyl 2-amino-4-methylthiazole-5-carboxylate CAS No. 247242-56-4

Allyl 2-amino-4-methylthiazole-5-carboxylate

Cat. No.: B506100
CAS No.: 247242-56-4
M. Wt: 198.24g/mol
InChI Key: HFTJDBPHBFBYCQ-UHFFFAOYSA-N
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Description

“Prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate” is a complex organic compound. It contains a prop-2-enyl group, which is a common functional group in organic chemistry . The compound also includes a 2-amino-4-methyl-1,3-thiazole-5-carboxylate moiety, which is a type of heterocyclic compound that has been utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . These analogues have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been utilized in chemical transformations leading to the synthesis of (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its versatility in organic synthesis (Žugelj et al., 2009).
  • It also plays a role in the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement, indicating its potential for innovative synthetic methodologies (Baker & Williams, 2003).

Structural and Molecular Studies

  • Research has been conducted on the molecular structure of related thiazole carboxylates, providing insights into their hydrogen-bonding interactions and molecular configurations, which are crucial for understanding their chemical behavior and potential applications (Lynch & McClennaghan, 2004).

Potential for Heterocyclic Chemistry

  • Studies have explored its use in preparing heterocyclic systems , such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, highlighting its role in the development of complex molecules with potential applications in drug discovery and materials science (Selič, Grdadolnik, & Stanovnik, 1997).

Crystal Structure and Solubility Studies

  • The effect of molecular structure changes on crystal structure and solubility has been investigated for derivatives of the compound, providing valuable information for the design of materials and drugs with optimal solubility and stability properties (Hara et al., 2009).

Future Directions

The future directions for research on “Prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate” are likely to be diverse, given the promising therapeutic roles of related 2-aminothiazole compounds . Unfortunately, specific future direction details for this compound were not found in the search results.

Properties

IUPAC Name

prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-4-12-7(11)6-5(2)10-8(9)13-6/h3H,1,4H2,2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTJDBPHBFBYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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